N-(tert-Butyl)hydroxylamine acetate

Description

N-(tert-Butyl)hydroxylamine Acetate (B1210297) as a Prominent Hydroxylamine (B1172632) Derivative in Contemporary Organic Chemistry

In the field of modern organic chemistry, N-(tert-Butyl)hydroxylamine acetate stands out as a valuable and versatile hydroxylamine derivative. Its stability as a salt makes it an advantageous intermediate for various synthetic applications. google.com Unlike the free base, the acetate salt is a solid that is easier to handle and store, a factor that simplifies its use in laboratory and industrial settings. google.com

The compound is primarily utilized as a precursor in the synthesis of more complex molecules. google.com Researchers have successfully employed this compound in the preparation of several classes of compounds, including:

(Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone sigmaaldrich.comchemsrc.com

ONO-type pincer ligands sigmaaldrich.comchemsrc.com

Hydroxyphenyl nitrones sigmaaldrich.com

Its role extends to being a reducing agent, particularly in the conversion of nitro compounds to amines, and it serves as a free radical scavenger in certain industrial processes to prevent unwanted oxidation. myskinrecipes.com The development of stable salts like N-tert-butylhydroxylammonium acetate has been a surprising and advantageous discovery, allowing for its extraction from aqueous phases into organic phases, which simplifies purification and handling. google.com

Evolution of Research on Hydroxylamine Derivatives in Synthetic and Mechanistic Studies

The study of hydroxylamine derivatives has a rich history in synthetic and mechanistic chemistry, evolving from fundamental curiosities to indispensable tools. N-alkyl hydroxylamines, including the core component of the title compound, N-tert-butylhydroxylamine, are crucial intermediates for creating nitrones, hydroxamic acids, and C-nitroso compounds. google.com

Historically, the synthesis and application of these derivatives were often complicated by their instability. However, the development of stable forms, such as hydrochloride or acetate salts, has significantly broadened their applicability. google.com Research has delved into the mechanistic aspects of reactions involving hydroxylamine derivatives, exploring their roles as nucleophiles, their ability to generate nitroxyl (B88944) (HNO), and their behavior in biological systems.

In recent years, a major focus has been on the use of hydroxylamine derivatives as precursors for nitrogen-centered radicals, particularly in the burgeoning field of visible-light photochemistry. This has led to the development of novel chemical transformations. Furthermore, the quest for new synthetic methods has led to advanced techniques for creating di- and trisubstituted hydroxylamines, which were previously challenging to access. These modern methods often feature high efficiency and stereoselectivity, opening new avenues in medicinal and materials chemistry.

Current Academic Significance and Research Trajectories of this compound

The current academic significance of this compound is closely tied to the biological and chemical activities of its active component, N-tert-butylhydroxylamine (NtBHA). A significant body of research has focused on the potent antioxidant properties of NtBHA. nih.gov Studies have shown that NtBHA, which is a hydrolysis product of the well-known spin trap α-phenyl-N-t-butyl nitrone (PBN), is more effective than its parent compound in delaying cellular senescence in human lung fibroblasts. nih.gov

The primary research trajectory for this compound and its derivatives is the exploration of its antioxidant and radical-scavenging capabilities. Key findings indicate that N-hydroxylamines can:

Decrease the endogenous production of oxidants. nih.gov

Reverse the acceleration of senescence induced by oxidative stress. nih.gov

Reduce DNA damage. nih.gov

Improve mitochondrial function in aged subjects by protecting against radical-induced toxicity. nih.gov

Mechanistic studies suggest that NtBHA's effectiveness stems from its interaction with the mitochondrial electron transport chain, where it is recycled, allowing it to combat oxidative stress effectively. nih.gov This has positioned N-(tert-Butyl)hydroxylamine and its stable acetate salt as important tools in research focused on aging, neurodegenerative diseases, and other conditions linked to oxidative damage. chemsrc.comnih.govnih.gov Future research is likely to continue exploring these therapeutic and protective potentials, leveraging the compound's ability to mitigate the effects of reactive oxygen species.

Properties

IUPAC Name |

acetic acid;N-tert-butylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.C2H4O2/c1-4(2,3)5-6;1-2(3)4/h5-6H,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYZLVSWEOXOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

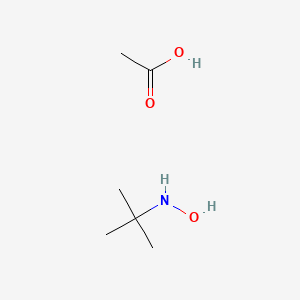

CC(=O)O.CC(C)(C)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50180008 | |

| Record name | tert-Butylhydroxylamine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253605-31-1 | |

| Record name | 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253605-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylhydroxylamine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253605311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylhydroxylamine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50180008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanamine, N-hydroxy-2-methyl-, acetate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLHYDROXYLAMINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VMZ1ZD667 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of N Tert Butyl Hydroxylamine Acetate

Established Synthetic Routes to N-(tert-Butyl)hydroxylamine Acetate (B1210297)

Several methods have been developed for the synthesis of N-(tert-butyl)hydroxylamine acetate, offering routes from different starting materials.

Preparation from N-tert-butylhydroxylamine and Acetic Acid

A straightforward method for preparing this compound involves the direct reaction of N-tert-butylhydroxylamine with acetic acid. google.com This acid-base reaction typically occurs in a suitable solvent. google.com A solution of N-tert-butylhydroxylamine, which can be either generated directly or liberated from a salt like the hydrochloride, is treated with an appropriate amount of acetic acid. google.com Solvents such as ethyl acetate, isopropyl acetate, n-butyl acetate, diisopropyl ether, or methyl t-butyl ether can be used for this process. google.com

Synthesis from N-tert-butylhydroxylammonium Chloride using Sodium Acetate

An alternative route involves the treatment of N-tert-butylhydroxylammonium chloride with sodium acetate. google.com In a typical procedure, a solution of N-tert-butylhydroxylammonium chloride in water is treated with sodium acetate in the presence of an organic solvent like ethyl acetate. google.com The this compound formed in situ can then be isolated by separating the organic layer and evaporating the solvent. google.com This method is advantageous as it allows for the partitioning of the product from the aqueous phase into the organic phase. google.com Another variation of this method involves treating a solution of N-tert-butylhydroxylamine hydrochloride in water with acetic acid and sodium hydroxide (B78521) in the presence of ethyl acetate. google.com

Alternative Methods for N-tert-butylhydroxylamine Precursor Synthesis

The synthesis of the precursor, N-tert-butylhydroxylamine, is a critical step. Various methods are known for its preparation.

A common method for producing N-tert-butylhydroxylamine is through the reduction of 2-methyl-2-nitropropane (B1294617). google.com This reduction can be achieved using reagents such as zinc dust in the presence of acetic acid or aluminum amalgam. google.comchemicalbook.com While effective, this method can be expensive for large-scale production due to the cost of the starting material, 2-methyl-2-nitropropane, and requires careful control of the potentially exothermic reaction. google.com The synthesis of 2-methyl-2-nitropropane itself can be accomplished by the oxidation of tert-butylamine (B42293) with potassium permanganate. orgsyn.org

Table 1: Synthesis of N-tert-butylhydroxylamine via Reduction of 2-methyl-2-nitropropane

| Starting Material | Reagent | Solvent | Key Conditions | Product |

| 2-methyl-2-nitropropane | Zinc dust, Acetic acid | 95% Ethanol | Maintain temperature below 15°C during addition, then stir at room temperature. | N-tert-butylhydroxylamine |

| 2-methyl-2-nitropropane | Aluminum amalgam | Ether | Vigorous reaction, may require cooling. | N-tert-butylhydroxylamine |

An alternative and often more cost-effective route to N-tert-butylhydroxylamine involves the hydrolysis of oxaziridines. google.com This process begins with the reaction of N-tert-butylamine with a benzaldehyde (B42025) to form an imine. google.com The imine is then oxidized with a peracid, such as peracetic acid, to yield an oxaziridine (B8769555). google.com Subsequent hydrolysis of the oxaziridine with aqueous acid produces N-tert-butylhydroxylamine as a salt, along with the original benzaldehyde which can be separated. google.com This method benefits from the relatively low cost of the starting materials, N-tert-butylamine and benzaldehyde. google.com

Derivatization and Complex Compound Formation Utilizing this compound

This compound is a versatile reagent used in the synthesis of more complex molecules. It is particularly useful as an intermediate in the preparation of various pharmaceutical and agrochemical compounds. nordmann.globalmyskinrecipes.com

The primary application of this compound is in the preparation of nitrones and hydroxamic acids. google.comnordmann.global For instance, it can be used to prepare (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone and hydroxyphenyl nitrones. sigmaaldrich.com

Alkylation is a common derivatization reaction, where an alkyl group is added to an active hydrogen on the hydroxylamine (B1172632) moiety, leading to the formation of ethers, esters, and N-alkylamines. gcms.cz Acylation, the introduction of an acyl group, is another key transformation, converting the hydroxylamine to amides or esters. researchgate.net These derivatization reactions reduce the polarity of the parent compound, often making it more volatile and suitable for analyses like gas chromatography. gcms.cz

Furthermore, this compound serves as a precursor in the synthesis of more complex ligands. For example, it is used in the preparation of ONO-type pincer ligands. sigmaaldrich.com The reactivity of the hydroxylamine functional group allows for its incorporation into a variety of molecular scaffolds, highlighting its importance as a building block in synthetic chemistry.

Synthesis of (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone

The synthesis of (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone is achieved through the condensation of 5-bromo-2-methoxybenzaldehyde (B189313) with N-tert-butyl)hydroxylamine acetate. sigmaaldrich.comresearchgate.net This reaction is facilitated by the use of triethylamine (B128534) as a base and anhydrous magnesium sulfate (B86663) as a dehydrating agent, resulting in a high yield of 95%. researchgate.net The structural confirmation of the resulting nitrone, C12H16BrNO2, has been carried out, and its crystal data determined. researchgate.net

| Property | Value |

| Molecular Formula | C12H16BrNO2 |

| Molecular Weight | 286.17 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| Yield | 95% |

Preparation of ONO-type Pincer Ligands

This compound serves as a key starting material in the single-step synthesis of novel nitrone-based ONO-type pincer ligands. sigmaaldrich.comkaist.ac.kr These ligands are formed through a reaction with 2,6-pyridinedicarboxaldehyde. kaist.ac.kr The resulting pincer ligand can then be used to synthesize cationic ruthenium pincer complexes. kaist.ac.kr These complexes have demonstrated significant catalytic activity, particularly in transfer hydrogenation reactions. kaist.ac.kr The synthesis of various ONO pincer ligand precursors often involves a multi-step process, which can include the reaction of an amino acetaldehyde (B116499) diethyl acetal (B89532) with an isocyanate, followed by cyclization and subsequent reaction with a strong base and a substituted pyridine. mdpi.com

Formation of Hydroxyphenyl Nitrones with Oxidative Stress Protective Actions

This compound is utilized in the preparation of hydroxyphenyl nitrones. sigmaaldrich.com Nitrones, such as N-tert-Butyl-α-phenylnitron (PBN), are known for their ability to act as spin-trapping agents and antioxidants, offering protection against oxidative and nitrosative stress. nih.gov They function by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage. nih.gov The antioxidant properties of these compounds are a subject of ongoing research. nih.govsigmaaldrich.com

Condensation Reactions with Carbonyl Compounds for Nitrone Synthesis

A primary application of this compound is in the synthesis of nitrones through condensation reactions with various carbonyl compounds. researchgate.netorganic-chemistry.org This method is a fundamental route to a wide array of nitrone derivatives. researchgate.netorganic-chemistry.orgrsc.org The reaction involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond characteristic of nitrones. researchgate.net

Role of Catalysts and Dehydrating Agents in Nitrone Formation

The efficiency of nitrone synthesis via condensation reactions is often enhanced by the use of catalysts and dehydrating agents. researchgate.netgoogle.com For instance, in the synthesis of (Z)-α-5-bromo-N-tert-butyl-2-methoxyphenylnitrone, triethylamine acts as a base, while anhydrous magnesium sulfate serves as a dehydrating agent to drive the reaction towards the product. researchgate.net While some traditional methods have employed heavy metal catalysts like zinc, tungsten, and rhenium, there is a growing interest in developing metal-free protocols to avoid environmental hazards and reduce costs. google.com

Application in Metal-Free Dioxygenation of Alkenes

A noteworthy application of N-(tert-butyl)hydroxylamine and related N-hydroxylamines is in the metal-free dioxygenation of alkenes. acs.orgresearchgate.net This process utilizes tert-butyl nitrite (B80452) and an N-hydroxylamine, with air serving as the oxidant, to transform alkenes into β-aminoxy nitrate (B79036) esters at room temperature. acs.orgresearchgate.net This method is valued for its broad substrate scope and tolerance of various functional groups. acs.orgresearchgate.net

Formation of β-aminoxy Nitrate Esters

The metal-free dioxygenation of alkenes leads to the formation of β-aminoxy nitrate esters through a tandem C–O and O–N bond formation. acs.org This reaction provides a direct and efficient pathway to these valuable organic nitrates. acs.orgresearchgate.net The resulting β-aminoxy nitrate esters are versatile intermediates that can be further converted into other important functional groups, such as 1,2-diols and 1,2-diketones. acs.orgresearchgate.net

| Reactants | Product | Key Features |

| Alkenes, N-hydroxylamines, tert-butyl nitrite | β-aminoxy nitrate esters | Metal-free, uses air as oxidant, proceeds at room temperature |

Subsequent Conversion to 1,2-Diols and 1,2-Diketones

The transformation of precursor compounds into 1,2-diols and 1,2-diketones represents a significant area of organic synthesis, given the prevalence of these structural motifs in natural products and their utility as versatile synthetic intermediates. researchgate.net While direct conversions involving this compound are not extensively documented, the synthesis of these vicinal oxygenated compounds often involves oxidative transformations of various organic substrates. researchgate.netnih.gov

The synthesis of 1,2-diketones, for instance, can be achieved through the oxidation of α-hydroxy ketones, alkenes, or alkynes. researchgate.netnih.gov Common oxidizing agents include potassium permanganate, selenium dioxide, and, more recently, methods involving metal-catalyzed aerobic oxidations. researchgate.netresearchgate.net For example, the iron-catalyzed oxidation of 1,3-diketones using tert-butyl nitrite as the oxidant provides a route to 1,2-diketones under mild, solvent-free conditions. organic-chemistry.org Similarly, palladium-catalyzed carbonylative coupling reactions of aryl halides with organoaluminum reagents, using tert-butyl isocyanide as a carbon monoxide source, have emerged as an efficient method for preparing 1,2-diketones. organic-chemistry.org

The preparation of 1,2-diols is frequently accomplished through the dihydroxylation of alkenes. The Sharpless asymmetric dihydroxylation, for example, provides a reliable method for the enantioselective synthesis of chiral 1,2-diols. nih.gov Non-oxidative pathways to 1,2-dicarbonyl compounds, including 1,2-diketones, have also been developed to avoid the harsh conditions and limited functional group tolerance of many oxidative methods. nih.gov These sequences often involve reliable transformations such as the Horner-Wadsworth-Emmons reaction and the addition of Grignard reagents to Weinreb amides. nih.gov

Mechanistic Investigations of Reactions Involving this compound

Nucleophilic Reactivity and Acyl Transfer Mechanisms

The nucleophilic reactivity of hydroxylamines is a key aspect of their chemistry, particularly in acyl transfer reactions. These reactions typically proceed through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. mdpi.com The rate-determining step in these reactions can vary depending on the specific reactants and conditions. mdpi.com

Computational studies on the acyl transfer reactions of oxoesters and thioesters with various nucleophiles, including ammonia (B1221849) (a structural relative of hydroxylamines), have provided insights into the factors governing reactivity. nih.gov These studies indicate that the stability of the transition state is significantly influenced by electron delocalization effects. For instance, the loss of delocalization energy upon moving from the reactants to the transition state is a critical factor in determining the relative reactivity of different acylating agents. nih.gov The nature of the nucleophile also plays a crucial role; for example, thioesters are significantly more reactive than oxoesters towards amine nucleophiles. nih.gov The Brønsted coefficient (βnuc), which measures the sensitivity of the reaction rate to the basicity of the nucleophile, is a valuable tool for elucidating the mechanism of these reactions. mdpi.com

Kinetic Isotope Effects in Acyl Transfer Reactions

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state structure of chemical reactions, including acyl transfer processes. nih.gov By measuring the change in reaction rate upon isotopic substitution at a particular position, detailed information about bonding changes in the transition state can be obtained. nih.gov

In acyl transfer reactions, inverse secondary deuterium (B1214612) KIEs are often observed, which is indicative of a change in hybridization from sp2 to sp3 at the carbonyl carbon in the transition state, consistent with the formation of a tetrahedral intermediate. nih.gov Solvent isotope effects can also provide valuable information. For example, the observation of a significant solvent isotope effect may indicate the involvement of proton transfer in the rate-determining step, which is common in general-base catalyzed acyl transfer reactions. nih.govrsc.org However, in some cases, the absence of a significant solvent isotope effect suggests that proton motion is not a major component of the transition state for the acylation step. nih.gov

Role of the N-tert-butyl group in Reaction Kinetics

The bulky tert-butyl group in this compound can exert significant steric and electronic effects on reaction kinetics. The steric hindrance of the tert-butyl group can influence the approach of reactants and the stability of transition states. nih.gov

For example, in the context of modified nucleic acids, a tert-butyl group attached to a guanidine (B92328) moiety was found to bind tightly to the minor groove of a DNA duplex, significantly enhancing its stability. nih.gov This interaction is attributed to favorable van der Waals contacts and a hydrophobic effect. However, steric repulsion between two nearby tert-butyl groups can also lead to conformational changes, forcing one of the groups to orient away from the binding site. nih.gov In the deprotection of acetylated guanidine-modified oligonucleotides, the steric bulk of a nearby tert-butyl group was found to inhibit the removal of the acetyl group. nih.gov These examples from a different chemical system illustrate the potential steric influence the tert-butyl group can have on reaction rates and product distributions.

Computational Studies on Reaction Pathways and Intermediates

Computational chemistry has become an indispensable tool for investigating the detailed mechanisms of chemical reactions. Quantum mechanical calculations can be used to model reaction pathways, characterize the structures of reactants, transition states, and intermediates, and calculate their relative energies. nih.govrsc.org

For acyl transfer reactions, computational studies have been instrumental in understanding the relative reactivities of different acylating agents and nucleophiles. nih.gov For example, Natural Bond Orbital (NBO) analysis can be used to probe the role of electron delocalization in stabilizing reactants and transition states. nih.gov Such analyses have shown that the loss of delocalization energy upon reaching the transition state can be a key determinant of reactivity. nih.gov

In the study of radical trapping mechanisms, Density Functional Theory (DFT) calculations have been used to re-evaluate the bond dissociation enthalpies (BDEs) of the N-H and O-H bonds in hydroxylamines. rsc.org These calculations have shown that the O-H bond is typically weaker than the N-H bond, suggesting that hydrogen atom transfer is more likely to occur from the oxygen. rsc.org

Investigations into Radical Trapping Mechanisms

Hydroxylamines are known to be effective radical scavengers, a property that is central to their use as antioxidants and spin traps. rsc.orgnih.govnih.gov The primary mechanism of radical scavenging by hydroxylamines is believed to be hydrogen atom transfer. rsc.org

N-(tert-Butyl)hydroxylamine itself can be oxidized to the t-BuN(O)H radical, which can then be converted to the spin trap 2-methyl-2-nitrosopropane. nih.gov This in-situ formation of a spin trap allows for the detection of short-lived radicals by Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The process can be enhanced by the presence of metal ions like iron, which can participate in Fenton-type reactions to generate hydroxyl radicals. nih.gov

Spin-Trapping Properties of Nitrone Derivatives

Nitrone derivatives of N-(tert-butyl)hydroxylamine are extensively utilized as spin traps for the detection and characterization of transient free radicals via electron paramagnetic resonance (EPR) spectroscopy. nih.govacs.org In this technique, the nitronyl functional group reacts with a short-lived radical to produce a more stable and EPR-detectable aminoxyl radical, known as a spin adduct. nih.govacs.org The effectiveness of a spin trap is determined by both the rate of radical trapping and the stability of the resulting spin adduct.

A prominent family of linear nitrones is derived from α-phenyl-N-tert-butyl nitrone (PBN), a derivative of N-(tert-butyl)hydroxylamine. nih.govacs.org Research has focused on modifying the para-substituent on the phenyl ring of PBN to enhance its spin-trapping capabilities. nih.govacs.org

In a study evaluating the ability of various para-substituted PBN derivatives to scavenge carbon-centered radicals, the relative rate constant of trapping the hydroxymethyl radical (•CH2OH) was measured. nih.gov The •CH2OH radical was generated in situ using the Fenton reaction in the presence of methanol. nih.gov All tested nitrones formed the corresponding spin adduct (N-CH2OH), which exhibited a characteristic triplet of doublets in the EPR spectrum. nih.gov

The efficiency of these derivatives in trapping the hydroxymethylene radical was compared to that of the parent compound, PBN. The findings indicate that the nature of the para-substituent significantly influences the spin-trapping rate. Nitrones with electron-withdrawing substituents demonstrated a notable increase in trapping efficiency.

For instance, 4-F-PBN and 4-CF3O-PBN trapped the •CH2OH radical 1.7 and 1.8 times faster than PBN, respectively. nih.govacs.org The most potent derivative in this series was 4-CF3-PBN, which contains a strong electron-withdrawing trifluoromethyl group, exhibiting a spin-trapping rate 3.2 times higher than that of PBN. nih.govacs.org Conversely, derivatives with electron-donating or sterically bulky substituents, such as 4-iPr-PBN, 4-MeS-PBN, 4-MeCONH-PBN, and 4-Ph-PBN, were found to trap the •CH2OH radical at a slower rate than PBN. nih.govacs.org

The hyperfine splitting constants (aN and aH) of the resulting •CH2OH spin adducts were also analyzed. Most derivatives displayed similar nitrogen hyperfine splitting constants (aN) of approximately 15.3 G. A notable exception was 4-Ph-PBN, which had an aN value of 14.0 G, likely due to the extended resonance of the phenyl substituent. nih.gov

| Nitrone Derivative | kN/kPBN Ratio | aN (G) | aH (G) |

|---|---|---|---|

| 4-iPr-PBN | 0.6 | 15.42 | 3.22 |

| 4-Ph-PBN | 0.9 | 14.00 | 2.70 |

| 4-MeS-PBN | 0.8 | 15.30 | 3.10 |

| 4-MeCONH-PBN | 0.8 | 15.38 | 3.18 |

| 4-F-PBN | 1.7 | 15.33 | 3.13 |

| 4-CF3O-PBN | 1.8 | 15.30 | 3.10 |

| 4-CF3-PBN | 3.2 | 15.27 | 3.07 |

Redox Properties and Electronic Effects of Substituents

The redox properties of nitrone derivatives of N-(tert-butyl)hydroxylamine are intrinsically linked to their electronic structure, which can be modulated by the introduction of various substituents. Cyclic voltammetry is a key technique used to investigate these properties. nih.gov Studies on para-substituted α-phenyl-N-tert-butyl nitrones (PBNs) have revealed a strong correlation between the electronic nature of the substituent and the redox potentials of the nitrone. nih.govacs.org

The electronic effects of these substituents are often quantified by Hammett constants (σp). A very good correlation has been observed between the Hammett constants of the para-substituents and both the spin-trapping rates and the redox potentials of the PBN derivatives. nih.govacs.org

Specifically, the presence of an electron-withdrawing group on the phenyl ring makes the nitrone easier to reduce and more difficult to oxidize. nih.govacs.org For example, 4-CF3-PBN, which possesses a strongly electron-withdrawing trifluoromethyl group, was found to be the easiest to reduce and the most difficult to oxidize among the studied series of PBN derivatives. nih.govacs.org This is because the electron-withdrawing substituent lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of an electron (reduction), and increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the removal of an electron (oxidation) more challenging.

A plot of the rate constants for hydroxymethyl radical trapping by different nitrones against the Hammett values of their substituents showed a very good correlation (R² = 0.86). nih.gov This demonstrates that the electronic effect of the substituent directly influences the reactivity of the nitrone towards free radicals. nih.gov

| Nitrone Derivative | Hammett Constant (σp) | Relative Spin-Trapping Rate (kN/kPBN) |

|---|---|---|

| 4-iPr-PBN | -0.15 | 0.6 |

| 4-Ph-PBN | -0.01 | 0.9 |

| 4-MeS-PBN | 0.00 | 0.8 |

| 4-MeCONH-PBN | 0.00 | 0.8 |

| 4-F-PBN | 0.06 | 1.7 |

| 4-CF3O-PBN | 0.35 | 1.8 |

| 4-CF3-PBN | 0.54 | 3.2 |

Advanced Applications in Biological and Biomedical Research

Thioesterase-Mimetic and Antioxidant Characteristics in Biological Systems

N-(tert-Butyl)hydroxylamine acetate (B1210297) (NtBuHA acetate) exhibits dual characteristics as both a thioesterase-mimetic and an antioxidant. sigmaaldrich.com Its ability to mimic thioesterases stems from the nucleophilic nature of the hydroxylamine (B1172632) group, which can cleave thioester linkages in proteins. nih.govresearchgate.net This is particularly relevant in the context of protein palmitoylation, a post-translational modification where palmitic acid is attached to cysteine residues via a thioester bond. gbiosciences.com By cleaving these bonds, NtBuHA can reverse this modification, thereby influencing the function and localization of various proteins. gbiosciences.comnih.gov

The antioxidant properties of N-(tert-Butyl)hydroxylamine (NtBHA), the active component of the acetate salt, have also been demonstrated. It has been shown to reverse age-related changes in mitochondria and delay senescence-associated changes in human cells. nih.gov This antioxidant activity is attributed to its ability to be recycled by the mitochondrial electron transport chain, which helps in preventing radical-induced toxicity to mitochondria. nih.gov These combined thioesterase-mimetic and antioxidant properties make NtBuHA a promising molecule for targeting diseases associated with aberrant protein palmitoylation and oxidative stress. nih.gov

Effect on Cathepsin D (CD) Activity

Studies have utilized N-(tert-Butyl)hydroxylamine acetate to investigate its influence on the activity of cathepsin D (CD), a lysosomal aspartic protease. sigmaaldrich.comcookechem.com While the primary focus of much of the research on NtBuHA has been on its thioesterase-mimetic properties, its use in studies concerning cathepsin D suggests an interest in its broader effects on lysosomal enzyme function. Cathepsin D is known to be involved in the activation of another lysosomal hydrolase, cathepsin B, which plays a role in the initiation of pancreatitis. nih.gov The inhibition of cathepsin D has been shown to enhance anticancer drug-induced apoptosis in cancer cells by destabilizing Bcl-xL, an anti-apoptotic protein. nih.gov Further research is needed to fully elucidate the direct or indirect effects of this compound on cathepsin D activity and the downstream cellular consequences.

Neuroprotective Properties and Lysosomal Storage Diseases

A significant area of research for this compound is its potential therapeutic application in neurodegenerative and lysosomal storage diseases, particularly Infantile Neuronal Ceroid Lipofuscinosis (INCL). nih.gov INCL is a fatal childhood neurodegenerative disorder caused by mutations in the PPT1 gene, which encodes for the lysosomal enzyme palmitoyl-protein thioesterase-1. nih.gov Deficiency in PPT1 leads to the accumulation of palmitoylated proteins, forming ceroid deposits within lysosomes. nih.govnih.gov

Mechanism of Thioester Linkage Cleavage in Palmitoylated Proteins

The therapeutic potential of this compound in the context of INCL lies in its ability to act as a chemical mimic of the deficient enzyme, PPT1. nih.gov The core of this mechanism is the nucleophilic attack by the hydroxylamine group of NtBuHA on the thioester bond that links palmitate to proteins. nih.govresearchgate.net This chemical cleavage effectively bypasses the need for the non-functional PPT1 enzyme, breaking down the accumulated palmitoylated proteins. nih.govnih.gov Research has demonstrated that NtBuHA can significantly reduce the levels of palmitoylated proteins in cultured cells, highlighting its efficacy in cleaving these specific chemical linkages. nih.gov

Mediation of Lysosomal Ceroid Depletion

The accumulation of ceroid, which is composed of lipid-modified proteins, is a hallmark of INCL. nih.govnih.gov By cleaving the thioester linkages in these proteins, this compound facilitates their degradation by other lysosomal hydrolases. nih.gov This leads to the depletion of the toxic ceroid deposits from the lysosomes. nih.gov Studies using cultured cells from INCL patients have shown that NtBuHA can effectively mediate the depletion of lysosomal ceroid. nih.gov This clearance of accumulated substrate is a critical step in mitigating the cellular pathology of the disease.

Suppression of Neuronal Apoptosis

The progressive accumulation of ceroid in neurons leads to cellular dysfunction and ultimately triggers apoptosis, or programmed cell death, which is a major contributor to the neurodegeneration seen in INCL. nih.gov Research has shown that treatment with this compound can suppress neuronal apoptosis in a mouse model of INCL. nih.gov This neuroprotective effect is likely a direct consequence of the reduction in lysosomal ceroid, which alleviates cellular stress and interrupts the apoptotic cascade.

Impact on Neurological Deterioration and Lifespan Extension in Model Systems

Table of Research Findings on this compound

| Application Area | Key Finding | Model System | Reference |

|---|---|---|---|

| Thioesterase-Mimetic Activity | Cleaves thioester linkages in palmitoylated proteins. | Cultured INCL patient cells | nih.gov |

| Antioxidant Properties | Reverses age-related mitochondrial changes. | Rats and human fibroblasts | nih.gov |

| Lysosomal Ceroid Depletion | Mediates the depletion of lysosomal ceroid. | Cultured INCL patient cells | nih.gov |

| Neuroprotection | Suppresses neuronal apoptosis. | Ppt1-/- mice (INCL model) | nih.gov |

| Neurological Improvement | Slows neurological deterioration. | Ppt1-/- mice (INCL model) | nih.gov |

| Lifespan Extension | Extends lifespan. | Ppt1-/- mice (INCL model) | nih.gov |

Mitochondrial Antioxidant Properties and Cellular Senescence

N-tert-butyl hydroxylamine (NtBHA), the active component of this compound, is recognized for its significant role as a mitochondrial antioxidant and its ability to combat cellular senescence. acs.orgnih.govnih.gov It is a decomposition product of the spin trap agent phenyl-N-tert-butyl nitrone (PBN) but has demonstrated greater potency in delaying the signs of cellular aging. mdpi.com Research indicates that NtBHA's mechanism of action is closely tied to its effects on mitochondria, where it helps to delay age-dependent functional decline. nih.govmdpi.com The compound is actively maintained within cells at concentrations 10 to 15 times higher than the extracellular environment, a process supported by mitochondrial NADH, underscoring its targeted mitochondrial activity. nih.gov

Protection against Oxidative Stress and Iron Overload in Retinal Pigment Epithelial Cells

In the context of age-related macular degeneration (AMD), where iron accumulation and oxidative stress in the retinal pigment epithelium (RPE) are key pathological features, NtBHA has shown considerable protective effects. youtube.comacs.org Studies using cultured human fetal RPE cells as a model for iron-induced AMD have demonstrated that exposure to excess iron leads to increased intracellular iron levels, a rise in oxidant production, and a decline in mitochondrial function. acs.org The addition of NtBHA to these iron-overloaded RPE cells resulted in a significant reduction of intracellular iron content and oxidative stress. youtube.comacs.org This protective action is crucial, as oxidative damage to mitochondria can disrupt retinal metabolism and lead to vision loss. nih.gov

Reversal of Age-Related Mitochondrial Changes

Aging is associated with a decline in mitochondrial function, which contributes to a general deterioration of physiological functions. nih.gov NtBHA has been shown to reverse several of these age-related mitochondrial changes. In studies involving old rats, administration of NtBHA improved the mitochondrial respiratory control ratio in the liver and reversed the age-associated decline in ambulatory activity and food consumption without affecting body weight. nih.govnih.gov In cultured human lung fibroblasts (IMR90 cells), NtBHA delayed senescence-associated alterations in mitochondria. nih.govmdpi.com These findings suggest that NtBHA acts as an antioxidant that protects mitochondria from oxidative damage that accumulates with age. nih.gov

Attenuation of Senescence-Induced Cellular Iron Accumulation and Mitochondrial Damage

A hallmark of cellular senescence is the accumulation of iron, which can exacerbate mitochondrial damage through oxidative stress. youtube.com NtBHA has been found to directly counter this process. Research has shown that delaying cellular senescence with NtBHA also attenuates the associated accumulation of iron in human fibroblasts. youtube.comnih.gov By mitigating this age-related and oxidant-induced iron buildup, NtBHA protects mitochondria from subsequent damage and dysfunction. youtube.comacs.org

Impact on Glutathione (B108866) (GSH) Levels and Mitochondrial Complex IV Activity

The antioxidant capabilities of NtBHA are further evidenced by its positive impact on glutathione (GSH) levels and the activity of mitochondrial complex IV (cytochrome c oxidase). In iron-overloaded RPE cells, treatment with NtBHA led to the partial restoration of both GSH content and complex IV activity. acs.org GSH is a critical intracellular antioxidant, and its depletion is a key factor in oxidative stress-induced cellular damage. acs.org Studies have shown that NtBHA can significantly increase the GSH/GSSG ratio, a key indicator of reduced oxidative stress. mdpi.com

| Treatment Group | Change in GSH Levels | Change in Mitochondrial Complex IV Activity |

| Control RPE Cells | Baseline | Baseline |

| Iron-Overloaded RPE Cells | Decreased | Decreased |

| Iron-Overloaded RPE Cells + NtBHA | Partial Restoration | Partial Restoration |

This table provides a simplified summary of findings from research on iron-overloaded retinal pigment epithelial (RPE) cells. acs.org

Inhibition of Viral Replication

The potential for N-(tert-Butyl)hydroxylamine to inhibit viral replication is an area of ongoing investigation, though direct evidence remains limited. While some inhibitors of the nucleotidyltransferase superfamily have shown broad efficacy against herpesviruses like HSV-1, HSV-2, and human cytomegalovirus, N-(tert-Butyl)hydroxylamine was not among the compounds tested in these specific studies. Separately, research has noted that certain viruses, such as those in the Enterovirus genus, are dependent on host cell cholesterol for their replication. nih.gov While an NIH research brief mentioned N-(tert-Butyl)hydroxylamine (NtBuHA) as a potential therapeutic for the fatal neurodegenerative disorder infantile Batten disease, it did not establish a direct link between the compound and antiviral activity. nih.gov Therefore, based on available research, a definitive role for this compound in the inhibition of viral replication has not been demonstrated.

Prevention of Glutamate (B1630785) Uptake in Influenza Virus Infection

This compound has been identified as a transport inhibitor that can prevent the uptake of the excitatory neurotransmitter, glutamate. This action has implications for viral infections, as research has indicated its ability to inhibit the replication of the influenza virus in human cells specifically by blocking glutamate uptake. morelife.org

Interaction with Reactive Oxygen Species and Free Radical Scavenging

A primary area of investigation for N-(tert-Butyl)hydroxylamine (NtBuHA) is its potent antioxidant and free radical-scavenging activity. nih.govnih.gov The compound effectively mitigates oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS) that can damage lipids, proteins, and DNA. nih.govnih.gov This protective effect is central to many of its therapeutic potentials. Studies have shown that NtBuHA can reduce ROS generation following excitotoxic or ischemic events. nih.gov

The mechanism of radical scavenging by NtBuHA involves its oxidation to form other reactive species that continue the protective cascade. NtBuHA can be oxidized to the radical t-BuN(O)H, which is then converted into 2-methyl-2-nitrosopropane. nih.gov This compound acts as a spin trap, reacting with short-lived free radicals to form more stable aminooxyl radicals (nitroxides), which can be detected by techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov

Furthermore, the use of NtBuHA offers an advantage over the related spin trap, α-phenyl-N-tert-butyl nitrone (PBN). The decomposition of PBN can produce benzaldehyde (B42025), a compound implicated in neurotoxicity. morelife.orgwur.nl In contrast, the use of NtBuHA avoids the formation of this potentially harmful aldehyde. morelife.org

N-(tert-Butyl)hydroxylamine is a breakdown product of the widely studied spin trap α-phenyl-N-tert-butyl nitrone (PBN). nih.gov Despite being a metabolite, NtBuHA has demonstrated superior activity in certain contexts. Research has shown that NtBuHA is significantly more potent than PBN in delaying ROS-associated cellular senescence. nih.gov One study indicated that NtBuHA protected mitochondria from senescence-related damage at concentrations 100 times lower than those required for PBN to achieve the same effect. researchgate.net

While PBN is effective at trapping carbon- and oxygen-centered radicals, its efficacy can be surpassed by its own decomposition product, NtBuHA, particularly in protecting mitochondrial function. researchgate.netnih.gov This highlights NtBuHA as a more direct and potent agent in mitigating certain forms of oxidative stress.

Table 1: Comparison of Properties of NtBuHA and PBN This table is interactive. You can sort and filter the data.

| Feature | N-(tert-Butyl)hydroxylamine (NtBuHA) | Phenyl-N-tert-butyl Nitrone (PBN) |

|---|---|---|

| Primary Role | Antioxidant, Radical Scavenger | Spin Trap, Radical Scavenger |

| Potency | More potent in delaying ROS-associated senescence. nih.gov | Less potent than NtBuHA for mitochondrial protection. researchgate.net |

| Decomposition | Oxidizes to the spin trap 2-methyl-2-nitrosopropane. nih.gov | Can decompose to NtBuHA and benzaldehyde. morelife.orgwur.nl |

| Mitochondrial Effect | Protects mitochondria at very low concentrations. researchgate.net | Neuroprotective effects observed. nih.govnih.gov |

The neuroprotective capabilities of NtBuHA have been demonstrated in various models of neuronal damage. The compound significantly attenuates cytotoxicity induced by N-methyl-D-aspartate (NMDA), a glutamate receptor agonist. nih.gov The influx of calcium through NMDA receptors leads to increased ROS production and mitochondrial dysfunction, which NtBuHA helps to prevent. nih.gov

In addition to excitotoxicity, studies on related nitrones have shown protection against oxidative stress induced by agents like tert-butyl hydroperoxide (tBuOOH), a compound used to model oxidative damage in the brain. nih.govacs.org Research on PBN derivatives has shown potent protection against tBuOOH-induced toxicity in glial cells. acs.org

The neuroprotective effects of nitrone compounds, including those related to NtBuHA, are not uniform across all cell types. Research indicates that the efficacy of these compounds depends on both the specific cell type (e.g., neurons versus glial cells) and the nature of the toxic insult. acs.org For instance, certain PBN derivatives that were highly effective against tBuOOH-induced oxidative stress in glial cells showed no significant protection for neurons against glutamate-induced injury. acs.org This highlights that the protective mechanisms are highly specific to the cellular context and the type of stressor.

Table 2: Summary of Neuroprotective Effects This table is interactive. You can sort and filter the data.

| Stressor | Effect of NtBuHA/Related Nitrones | Key Findings |

|---|---|---|

| Glutamate (NMDA) | Attenuates NMDA-induced cytotoxicity in neurons. nih.gov | Reduces ROS production and mitochondrial damage. nih.gov |

| tert-butyl hydroperoxide (tBuOOH) | PBN derivatives protect glial cells from tBuOOH toxicity. acs.org | Demonstrates cell-specific antioxidant activity. acs.org |

| Ionizing Radiation | Protects cultured cells (U937) and mice from radiation damage. nih.gov | Reduces lipid peroxidation, DNA damage, and protein oxidation. nih.gov |

**Advanced Applica

Analytical Methodologies for N Tert Butyl Hydroxylamine Acetate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of N-(tert-Butyl)hydroxylamine acetate (B1210297) from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited technique for this polar compound.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of N-(tert-Butyl)hydroxylamine acetate. sielc.com This method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications where the eluent is introduced into a mass spectrometer (LC-MS), the non-volatile phosphoric acid is replaced with a volatile acid, such as formic acid, to ensure compatibility with the MS detector. sielc.com This HPLC method is scalable and can be utilized for the isolation of impurities in preparative separation, as well as for pharmacokinetic studies. sielc.com

Due to the polar nature of hydroxylamine (B1172632) and its derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) presents another viable separation strategy. HILIC is effective for polar compounds that are poorly retained in reverse-phase chromatography.

For the analysis of related hydroxylamine compounds, which, like this compound, may lack a strong chromophore for UV detection, pre-column derivatization is a common strategy to enhance detection sensitivity. scbt.com This involves reacting the analyte with a UV-active or fluorescent tag prior to chromatographic separation.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Applications | Quantification, Impurity Isolation, Pharmacokinetics |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

NMR spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are used to confirm the presence of the tert-butyl group and the acetate counter-ion.

In a patent describing the salt, ¹H NMR data in deuterated acetonitrile (d₃-acetonitrile) shows characteristic signals for the protons of the tert-butyl group and the acetate methyl group. google.com The nine equivalent protons of the tert-butyl group appear as a singlet, while the three protons of the acetate group also produce a singlet at a different chemical shift. google.com The protons on the nitrogen and oxygen atoms may be observed as broad singlets. google.com

The corresponding ¹³C NMR spectrum in the same solvent reveals distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl and methyl carbons of the acetate moiety. google.com

Table 2: NMR Data for this compound in d₃-acetonitrile google.com

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | |

| (CH₃)₃C- | 1.21 (s, 9H) |

| CH₃COO⁻ | 1.92 (s, 3H) |

| -NHOH | 8.33 (s, 2H) |

| ¹³C NMR | |

| (CH₃)₃C - | 57.0 |

| (C H₃)₃C- | 23.1 |

| C H₃COO⁻ | 21.3 |

| CH₃C OO⁻ | 177.5 |

s = singlet

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. When coupled with HPLC (LC-MS), it allows for the selective detection and identification of the compound in a mixture.

For the parent compound, N-tert-butylhydroxylamine, Gas Chromatography-Mass Spectrometry (GC-MS) data is available. nih.gov In mass spectrometry, the fragmentation of the tert-butyl group is a characteristic feature. The tert-butyl cation ((CH₃)₃C⁺) is a stable carbocation and often gives rise to a prominent peak in the mass spectrum. For instance, in the mass spectrum of the related compound tert-butylamine (B42293), the base peak is observed at an m/z of 58, which corresponds to the loss of a methyl group and subsequent rearrangement. pearson.com A similar fragmentation pattern can be expected for N-(tert-Butyl)hydroxylamine.

The acetate salt itself can be analyzed by electrospray ionization (ESI) mass spectrometry, where the intact molecular ion or protonated molecule can be observed.

Advanced Detection and Characterization Methods in Complex Matrices

The detection and quantification of this compound and its derivatives in complex matrices, such as biological fluids or environmental samples, often require more advanced analytical techniques to overcome interference from other components.

A powerful strategy for analyzing similar compounds in complex samples is the use of derivatization coupled with tandem mass spectrometry (MS/MS). For example, hydroxylamine has been used as a derivatizing agent to improve the ionization efficiency and detection sensitivity of steroid hormones in human serum and plasma by HPLC-MS/MS. nih.govnih.gov This approach involves the reaction of hydroxylamine with keto-steroids to form oximes, which are more readily ionized in the mass spectrometer. nih.govnih.gov A similar derivatization strategy could be employed in reverse, where this compound could be reacted with specific analytes for enhanced detection.

Furthermore, LC-MS/MS provides high selectivity and sensitivity for the analysis of compounds in complex matrices. By selecting specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), the analyte can be quantified with high precision and accuracy, even in the presence of co-eluting matrix components. This technique has been successfully applied to the analysis of a wide range of compounds in challenging samples and is applicable to the analysis of this compound and its derivatives. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of new and more efficient synthetic routes for N-alkyl-hydroxylamines is an active area of research. chemrxiv.org Novel methods, such as the iron-catalyzed aminative difunctionalization of alkenes, are being explored to directly synthesize secondary and tertiary alkylamines, which are prevalent in pharmaceuticals. chemrxiv.org The design of new hydroxylamine-derived aminating reagents is crucial for expanding the scope of these transformations. chemrxiv.org

Development of Next-Generation Derivatives with Enhanced Bioactivity

Building on the demonstrated biological activities of NtBuHA, there is considerable interest in designing and synthesizing next-generation derivatives with improved pharmacological profiles. The core N-hydroxylamine functional group is seen as a key pharmacophore. nih.gov Research into related structures, such as N-acylhydroxylamines and N-hydroxycarbamates, provides insights into the structure-activity relationships that can guide the development of more potent and selective therapeutic agents. mdpi.com

Elucidation of Broader Biological Mechanisms

While the antioxidant and anti-senescence properties of N-hydroxylamines are recognized, the full extent of their biological mechanisms is still being uncovered. nih.gov Their effectiveness appears to be mediated through mitochondria, where they can prevent the reduction of cytochrome C by superoxide (B77818) and protect mitochondrial enzymes like aconitase. nih.gov Further research is needed to fully understand their interaction with cellular signaling pathways, such as the MITF pathway involved in melanogenesis, and their potential to modulate other age-related cellular processes. nih.govnih.gov

Integration into Multidisciplinary Research Platforms

The diverse applications of N-(tert-Butyl)hydroxylamine acetate (B1210297) and its derivatives position them as valuable tools in multidisciplinary research. From their use in the synthesis of complex organic molecules to their application as probes for studying oxidative stress and cellular aging, these compounds are relevant to fields ranging from synthetic chemistry to molecular biology and medicine. nih.govnih.govchemrxiv.org Their integration into high-throughput screening platforms and their use in the development of new materials and therapeutics are promising future directions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(tert-Butyl)hydroxylamine acetate in laboratory settings?

- Methodology : A common approach involves reacting tert-butylamine derivatives with hydroxylamine hydrochloride under controlled pH conditions. Sodium acetate is often used as a buffering agent to stabilize intermediates during oxime formation, as demonstrated in ketoxime synthesis (e.g., diphenylmethanone oxime) . Purification typically involves recrystallization or column chromatography.

- Key Considerations : Monitor reaction pH to avoid decomposition of intermediates. Use anhydrous conditions to prevent hydrolysis of the acetate group.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- GC/MS : To confirm molecular weight and detect volatile impurities .

- NMR (¹H/¹³C) : For verifying the tert-butyl group (δ ~1.2 ppm for -C(CH₃)₃) and acetate moiety (δ ~2.0 ppm for CH₃COO⁻) .

- HPLC : To assess purity (>97% as per commercial standards) using reverse-phase columns with UV detection at 210–220 nm .

- Data Interpretation : Compare retention times and spectral data with reference standards.

Q. What are the critical handling and storage protocols for this compound?

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Avoid contact with oxidizing agents (e.g., peroxides) or strong acids/bases to prevent decomposition or exothermic reactions .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How does this compound influence enzymatic kinetics in acetate kinase assays?

- Experimental Design :

- Use the compound as a competitive inhibitor or stabilizing agent. In Thermotoga maritima acetate kinase (TMAK) studies, hydroxylamine derivatives affect the Km for acetate. At 250 mM hydroxylamine, inhibition is minimal, but 704 mM causes significant Km elevation .

- Protocol : Pre-incubate the enzyme with varying hydroxylamine concentrations. Measure phosphate release via colorimetric assays (e.g., malachite green).

- Data Contradictions : Hydroxylamine’s noncompetitive inhibition in Methanosarcina thermophila may differ from TMAK, necessitating species-specific optimization .

Q. What strategies mitigate challenges in using this compound as a protecting group in enantioselective synthesis?

- Case Study : In isoxazolidine synthesis, tert-butyl-based hydroxylamines (e.g., tert-butyl hydroxy(tosyl)carbamate) often face instability. Failed attempts to isolate such intermediates suggest alternative approaches:

- Alternative Protecting Groups : Use oximes (e.g., diphenylmethanone oxime) for better stability .

- Reaction Optimization : Employ hybrid ligands (e.g., 8a) in palladium-catalyzed allylic substitutions to achieve higher enantiomeric excess (e.g., 75–92% ee) .

Q. How can researchers evaluate the therapeutic potential of this compound in neuronal ceroid lipofuscinosis (NCL) models?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.